molecular formula C19H20BrF2N3O2 B2576938 3-(5-bromo-2-(difluoromethoxy)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide CAS No. 1795193-73-5

3-(5-bromo-2-(difluoromethoxy)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide

Katalognummer: B2576938
CAS-Nummer: 1795193-73-5
Molekulargewicht: 440.289
InChI-Schlüssel: UCALHKRLGUGLPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a propanamide backbone linking two key moieties:

  • Aromatic Core: A 5-bromo-2-(difluoromethoxy)phenyl group, where bromine (Br) enhances lipophilicity and the difluoromethoxy (OCHF₂) group contributes electron-withdrawing effects and metabolic stability.

The combination of halogenation, fluorinated alkoxy groups, and heterocyclic amines suggests applications in medicinal chemistry, possibly targeting enzymes or receptors requiring hydrophobic and polar interactions .

Eigenschaften

IUPAC Name

3-[5-bromo-2-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrF2N3O2/c20-14-5-6-16(27-19(21)22)13(11-14)4-7-18(26)24-15-8-10-25(12-15)17-3-1-2-9-23-17/h1-3,5-6,9,11,15,19H,4,7-8,10,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCALHKRLGUGLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCC2=C(C=CC(=C2)Br)OC(F)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(5-bromo-2-(difluoromethoxy)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide, with the CAS number 1795193-73-5, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on its anticancer and antimicrobial activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H20BrF2N3O2C_{19}H_{20}BrF_{2}N_{3}O_{2} with a molecular weight of 440.29 g/mol. Its structure features a bromo-substituted phenyl ring and a pyrrolidine moiety linked to a pyridine, suggesting potential interactions with biological targets due to its diverse functional groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this one, particularly those containing pyridine and pyrrolidine structures. For instance, derivatives of 5-oxopyrrolidine have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells.

Key Findings:

  • In vitro assays revealed that compounds with similar structural features exhibited reduced viability in A549 cells, indicating potential for further development as anticancer agents. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways for this compound require further elucidation .

Table 1: Anticancer Activity Comparison

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA54966Apoptosis induction
Compound BHCT11645Cell cycle arrest
3-(5-bromo...)TBDTBDTBD

Antimicrobial Activity

The antimicrobial properties of this compound also warrant attention. Similar compounds have shown efficacy against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the pyridine ring is often associated with enhanced interaction with bacterial enzymes, potentially leading to inhibition of growth.

Key Findings:

  • Compounds structurally related to 3-(5-bromo...) have been tested against various pathogens, demonstrating promising results against resistant strains. The specific activity of this compound against clinically relevant pathogens remains to be characterized but is anticipated based on preliminary data from similar compounds .

Table 2: Antimicrobial Activity Overview

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)Notes
Compound CMRSA32 µg/mLEffective against resistant strains
Compound DE. coli16 µg/mLBroad-spectrum activity
3-(5-bromo...)TBDTBDTBD

Case Studies

Case Study 1: Anticancer Screening
A study involving a series of pyrrolidine derivatives assessed their cytotoxic effects on A549 cells compared to standard chemotherapeutics like cisplatin. The results indicated that while some derivatives showed significant toxicity towards cancer cells, they also affected non-cancerous cells, highlighting the need for selectivity in drug design .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyridine-based compounds against Staphylococcus aureus. The study found that certain modifications to the chemical structure enhanced activity against resistant strains, suggesting that similar modifications could be beneficial for enhancing the efficacy of 3-(5-bromo...) .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Analysis

A comparative analysis of structurally related compounds is provided below:

Compound Name / CAS / Source Key Structural Features Implications for Properties/Activity
Target Compound - 5-Br, 2-OCHF₂ phenyl
- Propanamide linker
- Pyrrolidine-pyridine substitution
- Enhanced metabolic stability (OCHF₂)
- Balanced lipophilicity (Br)
- Potential kinase/CDK inhibition
5-Bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-furamide (364598-21-0) - 5-Br, 3-Cl phenyl
- Furamide (5-membered ring) core
- Pyrrolidine substitution
- Reduced conformational flexibility (furamide)
- Chlorine increases electronegativity vs. OCHF₂
N-(5-Bromo-6-methyl-2-pyridinyl)propanamide (638140-68-8) - 5-Br, 6-Me pyridine
- Propanamide linker
- No fluorinated groups
- Pyridine enhances solubility
- Methyl group may sterically hinder binding vs. pyrrolidine-pyridine
2-(3-Methyl-4-nitro-1H-pyrazol-1-YL)-N~1~-morpholinopropanamide (1005576-93-1) - Nitro-pyrazole
- Morpholine substitution
- Propanamide linker
- Nitro group may confer reactivity/instability
- Morpholine improves solubility vs. pyrrolidine-pyridine
N-(5-Bromo-pyridin-2-yl)-3-cyclopentyl-2(R)-(3,4-dichloro-phenyl)-propionamide (300354-18-1) - Propionamide linker
- Cyclopentyl and dichlorophenyl groups
- Stereospecific (R-configuration)
- Increased steric bulk (cyclopentyl)
- Dichlorophenyl enhances hydrophobicity vs. difluoromethoxy

Electronic and Steric Considerations

  • Halogen Effects : Bromine in the target compound and analogs (e.g., ) increases molecular weight and lipophilicity, favoring membrane penetration. Chlorine (CAS 364598-21-0) is more electronegative but less metabolically stable than difluoromethoxy .
  • Fluorination: The OCHF₂ group in the target compound offers superior oxidative stability compared to non-fluorinated alkoxy groups (e.g., methoxy) and nitro substituents (CAS 1005576-93-1) .

Pharmacological Hypotheses

  • The target compound’s pyrrolidine-pyridine group could mimic natural ligands (e.g., ATP in kinases), while the difluoromethoxy phenyl may occupy hydrophobic pockets. This contrasts with morpholine-containing analogs (CAS 1005576-93-1), which might favor solubility over target affinity .
  • Propionamide derivatives (CAS 300354-18-1) with stereospecific dichlorophenyl groups may exhibit higher selectivity but reduced metabolic stability compared to the target’s fluorinated aromatic core .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.